Fmoc-4-nitro-D-phenylalanine
Overview
Description
Fmoc-4-nitro-D-phenylalanine is a derivative of phenylalanine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a nitro group at the para position of the phenyl ring. This compound is widely used in peptide synthesis due to its stability and ease of removal of the Fmoc group under basic conditions. The nitro group adds additional functionality, making it useful in various chemical reactions and applications.
Mechanism of Action
Target of Action
Fmoc-4-nitro-D-phenylalanine, also known as Fmoc-D-Phe(4-NO2)-OH, is primarily used in peptide synthesis . The compound’s primary targets are the amino acid sequences in peptides where it is incorporated during the synthesis process .
Mode of Action
The compound interacts with its targets by being incorporated into the peptide chain during synthesis . The Fmoc group in the compound acts as a protective group for the amino acid during the synthesis process . After the synthesis, the Fmoc group can be removed, leaving the amino acid residue in the peptide chain .
Biochemical Pathways
The compound affects the biochemical pathways involved in peptide synthesis . By being incorporated into the peptide chain, it can influence the structure and function of the synthesized peptide .
Pharmacokinetics
The pharmacokinetics of this compound are largely dependent on the peptide in which it is incorporated . The compound’s ADME properties can be influenced by factors such as the peptide’s structure, the presence of other amino acids in the peptide, and the conditions under which the peptide is administered .
Result of Action
The molecular and cellular effects of this compound’s action are determined by the role of the peptide in which it is incorporated . For example, if the peptide is a part of a larger protein, the compound could potentially influence the protein’s structure and function .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the conditions under which the peptide synthesis occurs, the conditions under which the peptide is stored, and the conditions under which the peptide is administered .
Biochemical Analysis
Cellular Effects
Fmoc-4-nitro-D-phenylalanine has been found to exhibit antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . It reduces the bacterial load both in vitro and in the skin wound infections of mice . The antibacterial activity of this compound is predominantly due to its release from the hydrogel .
Molecular Mechanism
The molecular mechanism of this compound is complex and multifaceted. At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, this compound triggers oxidative and osmotic stress and alters the membrane permeabilization and integrity, which kills Gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-nitro-D-phenylalanine typically involves the reaction of 4-nitro-D-phenylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base. The reaction conditions are mild, and the process yields a high purity product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Fmoc-4-nitro-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The Fmoc group can be removed under basic conditions, typically using piperidine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogenation catalysts.
Reduction: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products:
Oxidation: Amino derivatives of phenylalanine.
Reduction: Deprotected phenylalanine derivatives.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
Chemistry: Fmoc-4-nitro-D-phenylalanine is extensively used in solid-phase peptide synthesis (SPPS) as a building block for creating peptides and proteins. Its stability and ease of deprotection make it ideal for this purpose .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The nitro group can be used as a probe in various biochemical assays.
Medicine: this compound is used in the development of peptide-based drugs. Its incorporation into peptides can enhance stability and bioavailability.
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and hydrogels. These materials have applications in drug delivery, tissue engineering, and as scaffolds for cell culture .
Comparison with Similar Compounds
Fmoc-phenylalanine: Lacks the nitro group, making it less reactive in certain chemical reactions.
Fmoc-tyrosine: Contains a hydroxyl group instead of a nitro group, offering different reactivity and applications.
Fmoc-tryptophan: Contains an indole ring, providing unique properties and applications in peptide synthesis.
Uniqueness: Fmoc-4-nitro-D-phenylalanine is unique due to the presence of both the Fmoc protecting group and the nitro group. This combination allows for versatile applications in peptide synthesis and chemical reactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-23(28)22(13-15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRRJPNDKJOLHI-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373247 | |
Record name | Fmoc-4-nitro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177966-63-1 | |
Record name | Fmoc-4-nitro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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